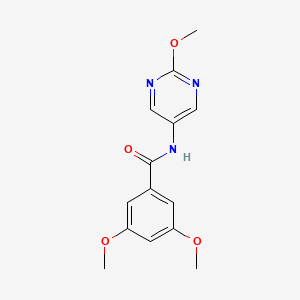
3,5-dimetoxi-N-(2-metoxipirimidin-5-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. It is a derivative of benzamide, featuring methoxy groups at positions 3 and 5 on the benzene ring and a methoxypyrimidinyl group attached to the amide nitrogen. This structural configuration endows the compound with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide are DAPK1 and CSF1R . These kinases have been correlated with several complex neurodegenerative tauopathies .
Mode of Action
The compound acts as a dual inhibitor of DAPK1 and CSF1R . It interacts with these targets to inhibit their function, thereby affecting the formation of tau aggregates and neuroinflammation .
Biochemical Pathways
The inhibition of DAPK1 and CSF1R affects the biochemical pathways associated with tauopathies . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Result of Action
The result of the compound’s action is the inhibition of tau aggregates formation and neuroinflammation . The most potent DAPK1 inhibitor in the in vitro kinase assay was the most effective tau aggregates formation inhibitor in the cellular assay .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-methoxypyrimidine to yield the desired benzamide.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethoxy-N-(2-pyridinylmethyl)benzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
PSEM89S Hydrochloride: Another benzamide derivative with different substituents.
Uniqueness
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is unique due to its dual inhibition of DAPK1 and CSF1R, which makes it a promising candidate for the treatment of tauopathies. Its specific methoxy and pyrimidinyl substitutions also contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-11-4-9(5-12(6-11)20-2)13(18)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJDJBZFZCBTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

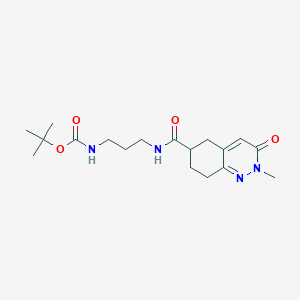
![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)
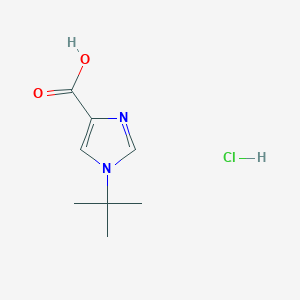

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2430754.png)
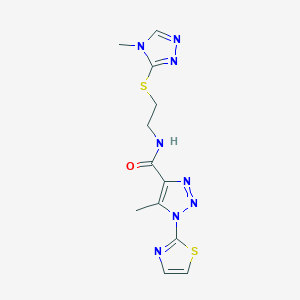
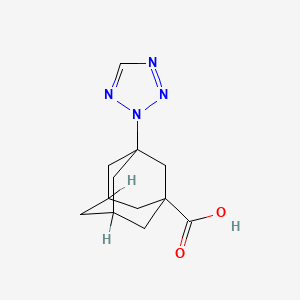
![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)

![[4-(But-3-en-1-yl)phenyl]boronic acid](/img/structure/B2430763.png)

